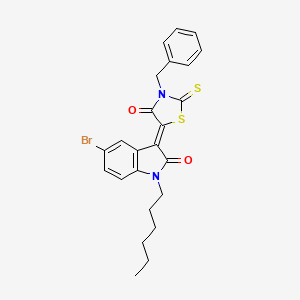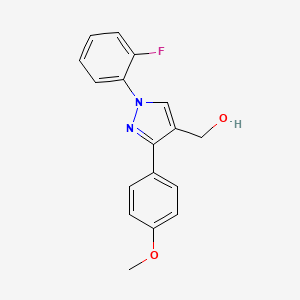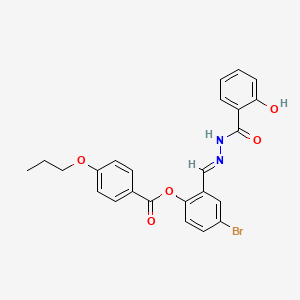![molecular formula C26H26N2OS B12017902 2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12017902.png)
2-{[(4-Tert-butylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona es un compuesto orgánico complejo con una estructura única que combina un núcleo de quinazolinona con grupos terc-butilfenil y metilfenil
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona generalmente implica varios pasos. Un método común incluye la reacción del cloruro de 4-terc-butilbencilo con 2-mercapto-3-(4-metilfenil)quinazolin-4-ona en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente como la dimetilformamida (DMF) a temperaturas elevadas para facilitar la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El átomo de azufre en el compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: El núcleo de quinazolinona puede reducirse en condiciones específicas para producir derivados de dihidroquinazolinona.
Sustitución: Los anillos aromáticos pueden participar en reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: La hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) es un método típico.
Sustitución: Reacciones de acilación o alquilación de Friedel-Crafts utilizando cloruro de aluminio (AlCl3) como catalizador.
Productos principales
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidroquinazolinona.
Sustitución: Varios derivados aromáticos sustituidos dependiendo de los sustituyentes introducidos.
Aplicaciones Científicas De Investigación
4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible agente terapéutico debido a sus características estructurales únicas.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando varios efectos biológicos. Las vías y objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metoxifenil)-3,4-dihidroquinazolin-4-ona
- 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-clorofenil)-3,4-dihidroquinazolin-4-ona
- 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-etoxifenil)-3,4-dihidroquinazolin-4-ona
Unicidad
La singularidad de 4-[(4-terc-butilfenil)metilsulfanil]-3-(4-metilfenil)-3,4-dihidroquinazolin-4-ona radica en su combinación específica de grupos funcionales, que le confiere propiedades químicas y biológicas distintas. Sus grupos terc-butil y metilfenil contribuyen a su estabilidad y reactividad, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C26H26N2OS |
|---|---|
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
2-[(4-tert-butylphenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C26H26N2OS/c1-18-9-15-21(16-10-18)28-24(29)22-7-5-6-8-23(22)27-25(28)30-17-19-11-13-20(14-12-19)26(2,3)4/h5-16H,17H2,1-4H3 |
Clave InChI |
OBYXMJZYZKAWCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12017830.png)
![2-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12017836.png)

![methyl 4-[({[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12017845.png)
![3-(4-tert-butylphenyl)-5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B12017850.png)




![N-[2-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide](/img/structure/B12017885.png)

![6-((5Z)-4-oxo-5-{2-oxo-1-[2-oxo-2-(4-toluidino)ethyl]-1,2-dihydro-3H-indol-3-ylidene}-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid](/img/structure/B12017918.png)
![2-[(E)-{[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoic acid](/img/structure/B12017933.png)
